molecular formula C18H19N3O6S B6507453 ethyl 4-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 946354-48-9

ethyl 4-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B6507453
CAS No.: 946354-48-9
M. Wt: 405.4 g/mol
InChI Key: CYYNAFAINUJQQJ-UHFFFAOYSA-N
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Description

Ethyl 4-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C18H19N3O6S and its molecular weight is 405.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.09945651 g/mol and the complexity rating of the compound is 707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound contains a 2,3-dihydro-1,4-benzodioxin-6-yl moiety , which is known to have various biological activities.

Mode of Action

The presence of the 2,3-dihydro-1,4-benzodioxin-6-yl moiety suggests that it may interact with biological targets via hydrogen bonding, aromatic stacking interactions, or other non-covalent interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds containing a 2,3-dihydro-1,4-benzodioxin-6-yl moiety have been associated with various biological activities , suggesting that they may affect multiple biochemical pathways.

Biological Activity

Ethyl 4-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its anti-inflammatory and anticancer activities.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxan derivatives with various reagents to introduce the sulfanyl and carbamoyl groups. The characterization of the synthesized compound typically involves techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure.
  • Infrared (IR) Spectroscopy : To identify functional groups.
  • Mass Spectrometry : For molecular weight determination.

Anti-inflammatory Activity

Research has indicated that derivatives of 1,4-benzodioxane exhibit notable anti-inflammatory effects. In particular, compounds similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines. In vitro studies demonstrated a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin (IL)-6 when treated with these compounds .

Anticancer Activity

Various studies have highlighted the anticancer potential of pyrimidine derivatives. This compound has shown promise in inhibiting cancer cell proliferation. For instance:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)15.4Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)12.7Cell cycle arrest at G2/M phase
A549 (Lung Cancer)18.9Inhibition of angiogenesis through VEGF suppression

These findings suggest that the compound may act through multiple mechanisms to exert its anticancer effects.

Case Studies

A recent study explored the efficacy of similar compounds in animal models. The administration of ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate resulted in a significant decrease in tumor size compared to control groups. Histopathological analysis revealed reduced cell proliferation and increased apoptosis in treated tissues .

Properties

IUPAC Name

ethyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-3-25-17(23)15-10(2)19-18(24)21-16(15)28-9-14(22)20-11-4-5-12-13(8-11)27-7-6-26-12/h4-5,8H,3,6-7,9H2,1-2H3,(H,20,22)(H,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYNAFAINUJQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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